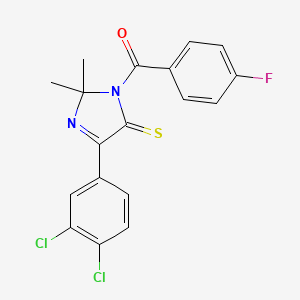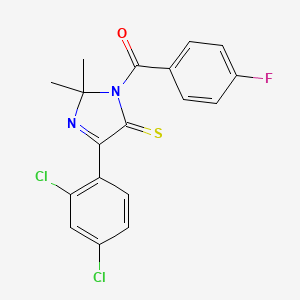![molecular formula C21H17Cl2FN2OS B6516945 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899909-65-0](/img/structure/B6516945.png)
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (DFPFDT), is a heterocyclic compound with a spiro ring structure and two chlorine atoms at the para-position of the phenyl ring. It is a synthetic compound that was first synthesized in the laboratory in 1996. Since then, it has been studied for its potential applications in various scientific research fields, such as material science, drug design, and biotechnology. The aim of
科学研究应用
3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential applications in various scientific research fields. It has been used as a catalyst for the synthesis of polyurethanes and polyurethane-ureas, as well as for the synthesis of polymers, such as polyethers, polyesters, and polyamides. It has also been used as a ligand in the synthesis of coordination complexes and as a reagent in the synthesis of heterocyclic compounds. In addition, it has been used as an inhibitor of enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease.
作用机制
The mechanism of action of 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is not yet fully understood. However, it is believed that its spiro ring structure and the two chlorine atoms at the para-position of the phenyl ring play a key role in its biological activity. It is thought that the chlorine atoms interact with the active sites of enzymes, thus inhibiting their activity. In addition, the spiro ring structure is believed to interact with the active sites of proteins and enzymes, thus affecting their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. In rats, it has been shown to have a significant inhibitory effect on the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in Alzheimer's disease. In mice, it has been shown to have an anti-inflammatory effect, as well as to reduce the levels of pro-inflammatory cytokines. In addition, it has been shown to have a protective effect against oxidative stress in rats.
实验室实验的优点和局限性
The use of 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in laboratory experiments has several advantages. It is a synthetic compound that is easy to synthesize and can be stored for long periods of time. In addition, it is a highly active compound that can be used in a variety of laboratory experiments. However, its use is limited by the fact that it is a highly toxic compound and should be handled with care.
未来方向
There are several potential future directions for the use of 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione in scientific research. It could be used as a drug lead in the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders. In addition, its spiro ring structure could be used to design new drugs for the treatment of cancer and other diseases. It could also be used as a catalyst for the synthesis of novel polymers and coordination complexes. Finally, it could be used as an inhibitor of enzymes involved in the metabolism of drugs, thus increasing their efficacy.
合成方法
The synthesis of 3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a two-step process. The first step involves the condensation of 2,4-dichlorophenyl-4-fluorobenzoyl chloride with 1,4-diazaspiro[4.5]decan-3-one in the presence of anhydrous sodium acetate and acetic acid to form the desired product. The second step involves the conversion of the product to the thione form by reaction with thionyl chloride. This process requires a catalyst and a solvent, such as dichloromethane. The reaction is carried out at room temperature and yields the desired product in high purity.
属性
IUPAC Name |
[2-(2,4-dichlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2FN2OS/c22-14-6-9-16(17(23)12-14)18-20(28)26(21(25-18)10-2-1-3-11-21)19(27)13-4-7-15(24)8-5-13/h4-9,12H,1-3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDOOWIJUHWGNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B6516874.png)
![N-(3-chloro-4-fluorophenyl)-2-{[2,2-dimethyl-5-(4-methylphenyl)-2H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B6516875.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516882.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516905.png)

![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516925.png)
![3-(3,4-dichlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516932.png)
![3-(3,5-dimethoxyphenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516933.png)

![3-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516951.png)
![1-(4-fluorobenzoyl)-3-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516952.png)
![N-(3,4-dichlorophenyl)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B6516956.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B6516968.png)
![1-benzoyl-3-(2,4-dichlorophenyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6516974.png)